

Introduction to Praseodymium Hydroxide Solubility

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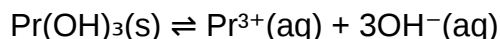
Compound of Interest

Compound Name: Praseodymium hydroxide

Cat. No.: B095349

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Praseodymium hydroxide, $\text{Pr}(\text{OH})_3$, is a sparingly soluble inorganic compound.[1][2] Like other rare earth hydroxides, its low solubility in aqueous solutions is a key characteristic.[2] The solubility product constant (K_{sp}) is a critical parameter that quantitatively describes the equilibrium between the solid **praseodymium hydroxide** and its constituent ions in a saturated solution. The dissolution equilibrium is represented by the following equation:



The K_{sp} expression for this equilibrium is:

$$K_{sp} = [\text{Pr}^{3+}][\text{OH}^{-}]^3$$

A smaller K_{sp} value indicates lower solubility.[3] The K_{sp} of **praseodymium hydroxide** is of significant interest in various fields, including materials science, geochemistry, and pharmacology, where the controlled precipitation or dissolution of praseodymium compounds is essential.

Quantitative Data: Solubility Product of Praseodymium Hydroxide

The solubility product of **praseodymium hydroxide** has been determined and is reported in various chemical handbooks and databases. The accepted value at standard conditions (25 °C) is presented in the table below.

| Compound Name | Chemical Formula | Solubility Product (Ksp) at 25°C |
|------------------------|--------------------------|----------------------------------|
| Praseodymium Hydroxide | $\text{Pr}(\text{OH})_3$ | 3.39×10^{-24} |

This value is consistently reported across multiple reliable sources.

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble hydroxide like **praseodymium hydroxide** typically involves preparing a saturated solution and then measuring the concentration of one of its ions. Titration is a common and effective method for this purpose.^{[4][5][6]}

General Principle: Titration of a Saturated Solution

The fundamental principle involves the titration of a known volume of a saturated **praseodymium hydroxide** solution with a standardized strong acid, such as hydrochloric acid (HCl). The acid neutralizes the hydroxide ions (OH^-) present in the solution. By determining the concentration of OH^- ions at equilibrium, the concentration of Pr^{3+} ions can be calculated based on the stoichiometry of the dissolution reaction, and subsequently, the Ksp can be determined.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines a potentiometric titration method for the determination of the Ksp of **praseodymium hydroxide**. Potentiometric titration allows for a precise determination of the equivalence point by monitoring the pH of the solution as the titrant is added.

Materials and Reagents:

- Praseodymium(III) nitrate ($\text{Pr}(\text{NO}_3)_3$) or another soluble praseodymium salt
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)
- Deionized water, boiled to remove dissolved CO_2

- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Buret, pipettes, and volumetric flasks
- Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)

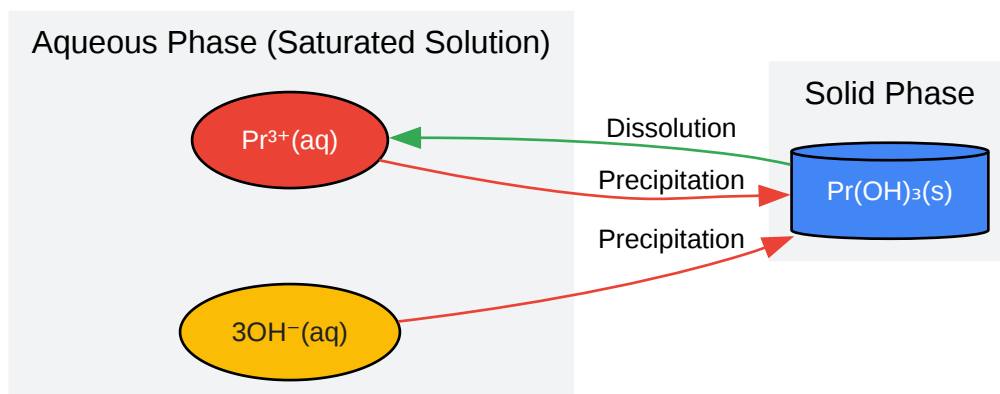
Procedure:

- Preparation of **Praseodymium Hydroxide** Precipitate:
 - Dissolve a known amount of praseodymium(III) nitrate in deionized water to create a solution of approximately 0.1 M.
 - Slowly add a stoichiometric excess of standardized NaOH solution while stirring to precipitate **praseodymium hydroxide**: $\text{Pr}(\text{NO}_3)_3(\text{aq}) + 3\text{NaOH}(\text{aq}) \rightarrow \text{Pr}(\text{OH})_3(\text{s}) + 3\text{NaNO}_3(\text{aq})$
 - Continue stirring the suspension for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached between the solid and the dissolved ions.
- Preparation of the Saturated Solution:
 - Filter the **praseodymium hydroxide** suspension to separate the solid from the supernatant.
 - Wash the precipitate with small portions of deionized water to remove any excess soluble ions.
 - Transfer the solid **praseodymium hydroxide** to a clean flask and add deionized water. Stir the mixture vigorously for several hours to create a saturated solution.
 - Allow the solid to settle, and then carefully filter a portion of the supernatant. This filtrate is the saturated solution of **praseodymium hydroxide**.
- Potentiometric Titration:

- Accurately pipette a known volume (e.g., 50.00 mL) of the saturated **praseodymium hydroxide** solution into a beaker.
- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Immerse the calibrated pH electrode in the solution.
- Fill a buret with the standardized HCl solution.
- Record the initial pH of the saturated solution.
- Add the HCl titrant in small increments (e.g., 0.5 mL), recording the pH after each addition. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain a more precise determination.
- Continue the titration past the equivalence point.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point from the graph. This is the point of steepest inflection. A first or second derivative plot can be used for a more accurate determination.
 - At the equivalence point, the moles of H^+ added are equal to the moles of OH^- initially present in the sample of the saturated solution. moles of $OH^- = M_{HCl} \times V_{HCl}$ (at equivalence point)
 - Calculate the concentration of OH^- in the saturated solution: $[OH^-] = (\text{moles of } OH^-) / V_{\text{sample}}$
 - From the stoichiometry of the dissolution of $Pr(OH)_3$, the concentration of Pr^{3+} is one-third of the OH^- concentration: $[Pr^{3+}] = [OH^-] / 3$
 - Calculate the solubility product constant (K_{sp}): $K_{sp} = [Pr^{3+}][OH^-]^3$

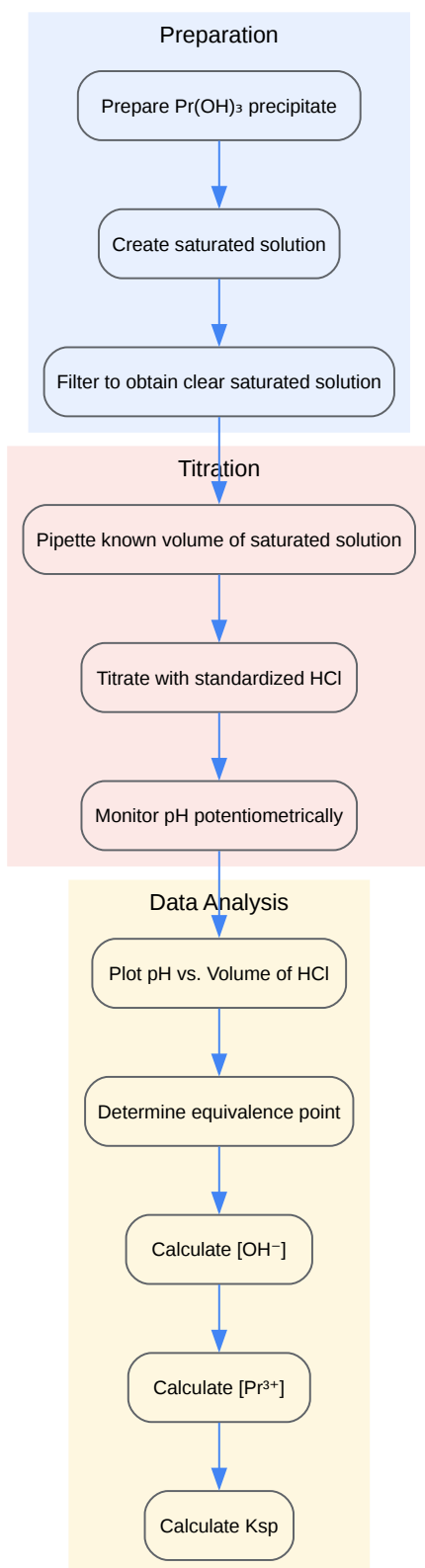
Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of **praseodymium hydroxide** solubility and its experimental determination.



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Caption: Dissolution and precipitation equilibrium of **praseodymium hydroxide**.



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Caption: Experimental workflow for K_{sp} determination by potentiometric titration.

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